2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
The compound "2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" is a part of a broad class of compounds known for their potential applications in pharmaceuticals and material science. Although specific details on this compound are scarce, its structural components suggest its relevance in the context of organic synthesis, molecular structure elucidation, and analysis of its physical and chemical properties.
Synthesis Analysis
The synthesis of complex benzamides often involves multi-step reactions, starting from simple precursors like difluorobenzoic acid and incorporating aminoethyl and pyrimidinyl groups through intermediate formations and coupling reactions. For example, the synthesis of related compounds involves nucleophilic substitution reactions, followed by condensation and final modifications to introduce specific functional groups (Wang et al., 2013).
Scientific Research Applications
Chemical Synthesis and Compound Formation
Condensation of Amines
The compound has been utilized in the condensation of amines like 2-aminofluorene with α,ω-dibromoalkanes, forming various derivatives (Barak, 1968).
Synthesis of Novel Pyrazolopyrimidines
It is involved in the synthesis of novel pyrazolopyrimidines derivatives which have potential applications as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Pharmacological Research
KCNQ2/Q3 Potassium Channel Openers
N-pyridyl benzamide derivatives, related structurally to the given compound, have been identified as active in animal models of epilepsy and pain (Amato et al., 2011).
Histone Deacetylase Inhibition
Derivatives of the compound have shown promise in inhibiting histone deacetylases, indicating potential for cancer treatment (Zhou et al., 2008).
Imaging and Radiochemistry
- PET Imaging Agent Synthesis: The compound has been used in synthesizing new potential PET agents for imaging B-Raf(V600E) in cancers (Wang et al., 2013).
Molecular and Material Sciences
Polymerization Initiators
It has applications in the synthesis of single-component initiators for polymerization of ethylene or copolymerization with functionalized norbornene monomers (Rojas et al., 2007).
Synthesis of Luminescent Compounds
Derivatives of the compound have been used to synthesize luminescent materials with potential applications in optoelectronics and sensor technologies (Srivastava et al., 2017).
Polyimide Derivatives
The compound has been utilized in the synthesis of novel polyimides with improved thermal stability and solubility (Zhang et al., 2007).
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-12-4-3-5-13(19)16(12)17(25)21-7-6-20-14-10-15(23-11-22-14)24-8-1-2-9-24/h3-5,10-11H,1-2,6-9H2,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOBEBGXXPDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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